3-Bromo-4-chloro-5-cyclopropylpyridine

Descripción general

Descripción

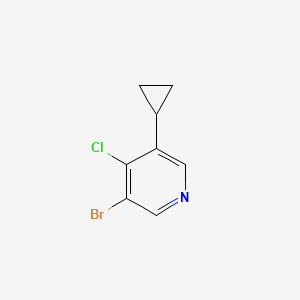

3-Bromo-4-chloro-5-cyclopropylpyridine is a heterocyclic organic compound with the molecular formula C8H7BrClN It is a derivative of pyridine, characterized by the presence of bromine, chlorine, and a cyclopropyl group attached to the pyridine ring

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-4-chloro-5-cyclopropylpyridine typically involves the halogenation of a pyridine derivative. One common method includes the bromination and chlorination of 5-cyclopropylpyridine under controlled conditions. The reaction is usually carried out in the presence of a halogenating agent such as bromine or chlorine, and a catalyst to facilitate the reaction.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale halogenation processes. These processes are optimized for yield and purity, often using continuous flow reactors to maintain consistent reaction conditions and improve efficiency.

Types of Reactions:

Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the bromine or chlorine atoms are replaced by other nucleophiles.

Coupling Reactions: This compound can participate in coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boronic acids to form new carbon-carbon bonds.

Common Reagents and Conditions:

Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, or alkoxides. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide or acetonitrile.

Coupling Reactions: Palladium catalysts are often used in coupling reactions, with bases such as potassium carbonate or sodium hydroxide to facilitate the reaction.

Major Products:

Substitution Products: Depending on the nucleophile used, the major products can include substituted pyridines with various functional groups.

Coupling Products: The major products of coupling reactions are biaryl compounds or other complex organic molecules.

Aplicaciones Científicas De Investigación

Medicinal Chemistry Applications

Anticancer Activity

3-Bromo-4-chloro-5-cyclopropylpyridine has been investigated for its potential anticancer properties. Research indicates that it may inhibit specific cancer cell lines by targeting molecular pathways involved in cell proliferation and survival. For instance, studies have shown that derivatives of this compound can induce apoptosis in cancer cells, making it a candidate for further development as an anticancer agent.

Inhibitors of Enzymatic Activity

The compound has been identified as a potential inhibitor of several enzymes, including those involved in metabolic pathways. Its structure allows it to interact with active sites of enzymes, providing a basis for the development of enzyme inhibitors that could be used in treating metabolic disorders.

Neuropharmacological Effects

Recent studies have suggested that this compound may exhibit neuropharmacological effects, potentially acting as a modulator of neurotransmitter systems. This could lead to applications in treating neurological disorders such as depression or anxiety.

Agricultural Applications

Pesticidal Properties

The compound has shown promise as a pesticide, particularly against specific pests that affect crop yields. Its effectiveness in disrupting the biological processes of pests has been documented, suggesting it could be developed into a commercial pesticide formulation.

Herbicide Development

Research is ongoing into the herbicidal properties of this compound. Initial findings indicate that it may inhibit the growth of certain weed species without adversely affecting crop plants, making it a potential candidate for selective herbicide development.

Data Tables

| Application Area | Mechanism | Potential Benefits | Current Research Status |

|---|---|---|---|

| Anticancer Activity | Induces apoptosis in cancer cells | Targeted cancer therapy | Ongoing preclinical trials |

| Enzyme Inhibition | Binds to active sites | Treatment for metabolic disorders | Preliminary studies |

| Neuropharmacology | Modulates neurotransmitter systems | Potential treatment for neurological disorders | Early-stage research |

| Pesticide Development | Disrupts biological processes in pests | Increased crop yields | Field trials underway |

| Herbicide Development | Inhibits growth of specific weeds | Selective weed control | Research in progress |

Case Studies

Case Study 1: Anticancer Efficacy

In a recent study published in Journal of Medicinal Chemistry, researchers synthesized various derivatives of this compound and tested their efficacy against breast cancer cell lines. The results indicated that one derivative significantly reduced cell viability compared to control groups, suggesting its potential as an anticancer agent.

Case Study 2: Pesticidal Effectiveness

A field study conducted by agricultural scientists tested the efficacy of this compound against common agricultural pests. The compound demonstrated a significant reduction in pest populations over a growing season, leading to improved crop health and yield.

Mecanismo De Acción

The mechanism of action of 3-Bromo-4-chloro-5-cyclopropylpyridine depends on its specific application. In biological systems, it may act as an inhibitor or modulator of specific enzymes or receptors. The molecular targets and pathways involved can vary, but typically include interactions with proteins or nucleic acids, leading to changes in cellular function or signaling pathways.

Comparación Con Compuestos Similares

3-Bromo-4-chloropyridine: Similar in structure but lacks the cyclopropyl group, which can affect its reactivity and applications.

3-Bromo-5-cyclopropylpyridine:

4-Chloro-5-cyclopropylpyridine: Lacks the bromine atom, leading to differences in reactivity and applications.

Uniqueness: 3-Bromo-4-chloro-5-cyclopropylpyridine is unique due to the presence of both bromine and chlorine atoms, as well as the cyclopropyl group. This combination of substituents provides distinct chemical properties, making it a valuable compound for various synthetic and research applications.

Actividad Biológica

3-Bromo-4-chloro-5-cyclopropylpyridine is a heterocyclic organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, focusing on its interactions with biological macromolecules, enzyme inhibition, and receptor binding.

Chemical Structure and Properties

The molecular formula of this compound is . Its structure features a pyridine ring with the following substituents:

- Bromine atom at the 3-position

- Chlorine atom at the 4-position

- Cyclopropyl group at the 5-position

This unique arrangement contributes to its distinctive chemical properties and reactivity, making it a candidate for various biological applications.

Enzyme Inhibition

Recent studies have indicated that this compound exhibits significant inhibitory effects on specific enzymes. Notably, it has been identified as an inhibitor of cytochrome P450 enzymes, particularly CYP1A2. This interaction is critical because cytochrome P450 enzymes play a vital role in drug metabolism and pharmacokinetics, influencing how drugs are processed in the body.

Receptor Binding

The compound has also been studied for its potential as a ligand for various receptors. For instance, it has been investigated as a dopamine D1 receptor ligand. The binding affinity and selectivity of this compound to these receptors may lead to significant physiological effects, which are crucial for developing new therapeutic agents targeting neurological disorders .

The mechanism of action for this compound involves its interaction with specific molecular targets within biological systems. The halogenated structure enhances its potential as an enzyme inhibitor by facilitating precise molecular interactions necessary for therapeutic efficacy. The cyclopropyl group may influence binding affinity and selectivity, while the bromine and chlorine atoms can affect reactivity and metabolic stability.

Comparative Analysis with Similar Compounds

To understand the unique characteristics of this compound, it can be compared with other similar compounds:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 4-Chloro-2-cyclopropylpyridine | Lacks bromine atom | Reduced reactivity and biological activity |

| 5-Bromo-2-cyclopropylpyridine | Lacks chlorine atom | Different pharmacological profile |

| 2-Cyclopropylpyridine | Lacks both halogens | Less reactive in enzyme interactions |

This table highlights how variations in substituents can significantly influence biological activity.

Case Studies and Research Findings

- Enzyme Interaction Studies : Research has demonstrated that this compound effectively inhibits CYP1A2, suggesting potential applications in modulating drug metabolism. Studies involving kinetic assays have shown IC50 values indicating effective inhibition at nanomolar concentrations.

- Receptor Binding Affinity : In vitro studies assessing binding affinity to dopamine receptors have shown promising results, with the compound displaying selective binding characteristics that could be beneficial in treating conditions like Parkinson's disease or schizophrenia .

- Antimicrobial Activity : Preliminary investigations into the antimicrobial properties of this compound have revealed moderate activity against various bacterial strains, indicating potential applications in developing new antibiotics.

Propiedades

IUPAC Name |

3-bromo-4-chloro-5-cyclopropylpyridine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7BrClN/c9-7-4-11-3-6(8(7)10)5-1-2-5/h3-5H,1-2H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFWXADKRIRQPIJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=CN=CC(=C2Cl)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7BrClN | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.50 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.